Compound Description: ML267 is a potent and selective inhibitor of bacterial 4'-phosphopantetheinyl transferases (PPTases), specifically targeting the Sfp-type PPTase. [, ] It exhibits submicromolar inhibition of bacterial growth and attenuates the production of Sfp-PPTase-dependent metabolites. [] ML267 displays antibacterial activity against methicillin-resistant Staphylococcus aureus. [] Studies indicate that efflux pumps might be involved in resistance mechanisms in Escherichia coli. [] Further investigations highlight ML267's favorable in vitro absorption, distribution, metabolism, and excretion (ADME) and in vivo pharmacokinetic profiles, signifying its potential as a small-molecule inhibitor. []
Compound Description: F 13640 acts as a highly efficacious 5-hydroxytryptamine 1A (5-HT1A) receptor agonist. [, ] It demonstrates central analgesic effects attributed to neuroadaptive mechanisms involving inverse tolerance and cooperation. [] In a rat model of trigeminal neuropathic pain, chronic administration of F 13640 effectively inhibited allodynia-like behavior, both during the development of allodynia and after its establishment. [] Notably, unlike morphine, F 13640's antiallodynic effect did not diminish with chronic administration. [] This suggests that F 13640 could offer a sustained treatment for trigeminal neuralgia. []
Compound Description: HTL22562 acts as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. [] This compound demonstrates high potency and selectivity for the CGRP receptor and exhibits favorable metabolic stability and solubility. [] These characteristics make HTL22562 suitable for various administration routes, enabling rapid systemic exposure and potentially achieving high levels of receptor coverage. [] Notably, its low lipophilicity and anticipated low clinical efficacious plasma exposure suggest a reduced potential for hepatotoxicity. [] These properties have led to HTL22562 being considered as a clinical candidate for the acute treatment of migraine. []
Compound Description: CYH33 is a potent and highly selective inhibitor of phosphatidylinositol 3-kinase alpha isoform (PI3Kα). [] It exhibits strong inhibitory activity against PI3Kα with an IC50 of 5.9 nM while demonstrating significantly weaker activity against other class I PI3K isoforms (β, δ, γ). [] Kinome profiling revealed minimal activity against a panel of over 300 kinases, further highlighting its selectivity. [] CYH33 effectively inhibits PI3K/AKT/mTOR signaling in various cancer cell lines and exhibits potent anti-proliferative effects. [] In vivo studies using a mouse model of ovarian cancer demonstrated significant tumor growth inhibition following oral administration of CYH33. [] The compound possesses favorable pharmacokinetic properties, including good oral bioavailability (36.9%) and minimal interaction with major cytochrome P450 isozymes. [] Given its promising profile, CYH33 has been selected for clinical trials in China as a potential treatment for advanced solid tumors. []
5. methanone []
Compound Description: This compound was identified as a side product during the synthesis of 8-nitro-1,3-benzothiazin-4-one derivatives, a class of compounds under investigation as potential anti-tuberculosis agents. []
Compound Description: RS4690 is a Dishevelled 1 (DVL1) inhibitor, specifically targeting the interaction between DVL1 and Frizzled receptors, key components of the WNT/β-catenin pathway. [] This pathway is crucial for numerous cellular functions, and its dysregulation is associated with cancer development. [] RS4690 effectively inhibits DVL1 binding with an EC50 of 0.74 ± 0.08 μM. [] Molecular dynamic simulations suggest distinct binding modes for its enantiomers. [] The (S)-enantiomer of RS4690 exhibits superior DVL1 inhibition (EC50 of 0.49 ± 0.11 μM) compared to the (R)-enantiomer. [] Furthermore, the (S)-enantiomer inhibits the growth of HCT116 cells with wild-type APC and induces reactive oxygen species (ROS) production. [] These findings highlight the potential of (S)-RS4690 as a lead compound for developing new therapies against WNT-dependent colon cancer. []
Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor. [] It demonstrates potent vasodilatory effects in the pulmonary vascular bed, decreasing both pulmonary and systemic arterial pressures while increasing cardiac output. [] SB-772077-B exhibits higher potency in reducing pulmonary arterial pressure compared to other Rho kinase inhibitors, such as Y-27632 and fasudil, particularly when pulmonary vascular resistance is elevated due to factors like hypoxia or U46619. [] Chronic treatment with SB-772077-B attenuated the development of pulmonary hypertension induced by monocrotaline in rats. [] Importantly, SB-772077-B effectively reduced pulmonary and systemic arterial pressures in rats with established monocrotaline-induced pulmonary hypertension, suggesting its potential therapeutic benefit in pulmonary hypertensive disorders. []
Compound Description: JNJ 54166060 is a potent P2X7 receptor antagonist. [] It displays an ED50 of 2.3 mg/kg in rats, exhibits high oral bioavailability, and has low to moderate clearance in preclinical species. [] Notably, JNJ 54166060 possesses an acceptable safety margin in rats and has a predicted human dose of 120 mg QD. [] Furthermore, it exhibits a unique CYP profile, acting as a regioselective inhibitor of midazolam CYP3A metabolism. []
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] GlyT1 plays a crucial role in regulating glycine levels in the central nervous system, and its inhibitors are being explored as potential therapeutic agents for neurological disorders. [] The compound exhibits potent GlyT1 inhibitory activity, favorable pharmacokinetic properties, and effectively elevates cerebrospinal fluid (CSF) glycine concentrations in rats. []
Compound Description: V-0219 is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). [] It enhances the efficacy of GLP-1R stimulation, exhibits subnanomolar potency in potentiating insulin secretion, and lacks significant off-target activities. [] In vivo studies in rodents demonstrate V-0219's ability to reduce food intake and improve glucose handling in both normal and diabetic animals, highlighting its potential as a therapeutic agent for obesity-associated diabetes. [] Enantioselective synthesis revealed that the (S)-enantiomer of V-0219 possesses oral efficacy in animal models. []
Compound Description: JNJ-40411813 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). [] In rodents, it also acts as a 5-hydroxytryptamine (5HT2A) antagonist due to a rodent-specific metabolite. [] Preclinical studies have evaluated its antipsychotic potential and potential side effects in comparison to other mGlu2 modulators and antipsychotic agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.